molecular formula C19H20N4O B278789 N-(4-isopropylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

N-(4-isopropylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Cat. No. B278789
M. Wt: 320.4 g/mol
InChI Key: WBQBSCYKDTUIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, also known as Compound A, is a small molecule compound that has been widely studied for its potential therapeutic applications. This compound has been found to have several biological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide A is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has also been shown to activate certain signaling pathways that are involved in cell death.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide A has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, as well as activate certain signaling pathways that are involved in cell death. Additionally, it has been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-isopropylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide A in lab experiments is its relatively low toxicity, making it a safe compound to use in cell culture and animal studies. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret certain results.

Future Directions

There are several future directions for research on N-(4-isopropylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide A. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects. Finally, there is potential for the development of analogs of N-(4-isopropylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide A that may have improved efficacy and safety profiles.

Synthesis Methods

The synthesis of N-(4-isopropylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide A has been described in several research articles. One of the most commonly used methods involves the reaction of 4-isopropylphenylhydrazine with 2-acetylpyridine in the presence of a base, followed by the addition of methyl isocyanate. The resulting product is then purified by column chromatography to obtain pure N-(4-isopropylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide A.

Scientific Research Applications

N-(4-isopropylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide A has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor activity in several cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

N-(4-isopropylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

5-methyl-N-(4-propan-2-ylphenyl)-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C19H20N4O/c1-13(2)15-7-9-16(10-8-15)22-19(24)17-12-21-23(14(17)3)18-6-4-5-11-20-18/h4-13H,1-3H3,(H,22,24)

InChI Key

WBQBSCYKDTUIDJ-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)C(C)C

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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